

# The Biological Functions of Lacto-N-tetraose in Infants: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *lacto-N-tetraose*

Cat. No.: B087461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Lacto-N-tetraose** (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a non-digestible carbohydrate, LNT's primary functions are mediated through its interactions with the infant's gut microbiota and immune system, with emerging evidence suggesting a role in neurodevelopment. This technical guide provides an in-depth analysis of the biological functions of LNT in infants, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

## Prebiotic Activity and Gut Microbiome Modulation

**Lacto-N-tetraose** is a selective prebiotic, primarily promoting the growth of beneficial gut bacteria, most notably *Bifidobacterium longum* subspecies *infantis* (B. *infantis*).<sup>[1][2]</sup> This subspecies has co-evolved with the composition of human milk and possesses specific metabolic pathways for the uptake and digestion of HMOs like LNT.<sup>[1]</sup>

## Mechanism of Action

B. *infantis* utilizes a dedicated metabolic pathway to internalize and catabolize LNT.<sup>[3]</sup> This involves specific transporter proteins and intracellular glycosidases that cleave the glycosidic bonds of LNT, releasing monosaccharides that can then enter the bifidobacterial fermentation

pathway.[1][3] The metabolism of LNT by *B. infantis* results in the production of short-chain fatty acids (SCFAs), such as acetate and lactate, which lower the intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[3]

## Quantitative Data on Gut Microbiota Modulation

A randomized controlled trial by Bosheva et al. (2022) investigated the effects of an infant formula supplemented with a blend of five HMOs, including LNT (0.29 g/L in one test group and 0.48 g/L in another), on the gut microbiota of healthy term infants.[4][5][6]

| Parameter                                                     | Control Group (CG) | Test Group 1 (TG1 - 1.5 g/L HMOs) | Test Group 2 (TG2 - 2.5 g/L HMOs) | Human Milk Fed Group (HMG) |
|---------------------------------------------------------------|--------------------|-----------------------------------|-----------------------------------|----------------------------|
| Relative Abundance of <i>Bifidobacterium</i>                  |                    |                                   |                                   |                            |
| Age 3 months                                                  | Baseline           | Higher than CG                    | Higher than CG                    | Higher than CG             |
| Age 6 months                                                  | Baseline           | ~45% higher than CG               | ~45% higher than CG               | Approached by TGs          |
| Relative Abundance of <i>B. longum</i> subsp. <i>infantis</i> | Lower              | Higher than CG (p < 0.05)         | Higher than CG (p < 0.05)         | Higher                     |

Table 1: Effects of HMO-supplemented infant formula on infant gut microbiota composition.[6]

## Experimental Protocols

Study Design from Bosheva et al. (2022):[4][5][6]

- Participants: Healthy, full-term infants (7-21 days old) were randomly assigned to a standard cow's milk-based infant formula (Control Group), the same formula with 1.5 g/L of a five-HMO mix including LNT (Test Group 1), or with 2.5 g/L of the five-HMO mix (Test Group 2). A human milk-fed group was included as a reference.

- Intervention: Infants consumed the assigned formula for the first 6 months of life.
- Sample Collection: Fecal samples were collected at baseline, 3 months, and 6 months.
- Microbiome Analysis: Shotgun metagenomic sequencing was performed on fecal DNA to determine the taxonomic composition of the gut microbiota.

Diagram of LNT Metabolism by *Bifidobacterium infantis*



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Lacto-N-tetraose** within *Bifidobacterium infantis*.

## Immune System Modulation

LNT and other HMOs play a significant role in the development and modulation of the infant's immune system.<sup>[2][7]</sup> This is achieved through both indirect and direct mechanisms.

### Indirect Immune Modulation via the Gut Microbiota

By promoting a bifidobacteria-dominant gut microbiota, LNT indirectly influences the immune system.<sup>[2]</sup> The production of SCFAs by these bacteria helps to maintain gut barrier integrity and can modulate the activity of immune cells.<sup>[3]</sup>

### Direct Immune Modulation

LNT can directly interact with immune cells in the gut-associated lymphoid tissue (GALT) and systemically.

- Anti-adhesive Properties: LNT can act as a soluble decoy receptor, binding to pathogens and preventing their adhesion to the intestinal epithelium, thereby reducing the risk of infection.<sup>[2]</sup>

- Modulation of Immune Cell Signaling: Emerging evidence suggests that HMOs, including LNT, can modulate immune cell signaling pathways. Studies on the related HMO, lacto-N-neotetraose (LNnT), have shown that it can attenuate TNF- $\alpha$ -induced inflammation in fetal intestinal epithelial cells by interacting with TNF receptor 1 (TNFR1).<sup>[8]</sup> It is plausible that LNT has similar mechanisms of action.

## Quantitative Data on Immune Markers

In the clinical trial by Bosheva et al. (2022), supplementation with a five-HMO mix containing LNT led to changes in fecal markers of gut maturation and immune function.<sup>[5][6]</sup>

| Fecal Marker                                  | Control Group (CG) | Test Group 1 (TG1)      | Test Group 2 (TG2)        |
|-----------------------------------------------|--------------------|-------------------------|---------------------------|
| Secretory Immunoglobulin A (sIgA) at 3 months | Lower              | Higher (p < 0.05 vs CG) | Higher (p < 0.05 vs CG)   |
| Alpha-1-antitrypsin at 3 months               | Higher             | Lower (p < 0.05 vs CG)  | Lower (p < 0.05 vs CG)    |
| Calprotectin at 6 months                      | Higher             | Lower (p < 0.05 vs CG)  | No significant difference |

Table 2: Effect of HMO supplementation on fecal immune and gut maturation markers.<sup>[6]</sup>

## Experimental Protocols

Fecal Biomarker Analysis from Bosheva et al. (2022):<sup>[5][6]</sup>

- Sample Preparation: Fecal samples were homogenized and centrifuged to obtain supernatants.
- sIgA and Calprotectin Measurement: Enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the concentrations of sIgA and calprotectin in the fecal supernatants.
- Alpha-1-antitrypsin Measurement: An immunoturbidimetric assay was used to determine the concentration of alpha-1-antitrypsin.

## Diagram of Potential Immune Modulatory Pathway of LNT

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of LNT-mediated immune modulation.

## Role in Brain Development

The influence of HMOs on infant neurodevelopment is an area of growing research interest. The gut-brain axis provides a key communication pathway through which gut health can impact brain development and function.

### Indirect Mechanisms

By shaping the gut microbiome, LNT can indirectly influence brain development. The microbial metabolites produced, such as SCFAs, can cross the blood-brain barrier and have neuroactive properties. Furthermore, a healthy gut microbiome contributes to the proper development of the immune system, which also plays a role in brain maturation.

### Correlational Data on Cognitive Development

A study by Berger et al. (2020) investigated the association between HMO concentrations in breast milk and cognitive development in infants.<sup>[9][10][11][12]</sup> While this study did not find a direct, independent association between LNT and cognitive scores, it highlighted the complex interplay of various HMOs. Another study did find that a combination of higher concentrations of several HMOs, including LNT, at 1 month was associated with higher cognitive scores at 2 years of age.<sup>[13]</sup>

| HMO Combination at 1 Month                                                                                     | Association with Cognitive Score at 2 Years                    |
|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Higher LNT, LNnT, LNFP-III, 6'-sialyllactose, 2'-FL and lower LSTb, LNFP-II, fucodisialyllacto-N-hexaose, 3-FL | Positive and significant ( $\beta$ : 0.61; 95% CI: 0.30, 0.92) |

Table 3: Association of HMO combinations with infant cognitive scores.<sup>[13]</sup>

## Experimental Protocols

Cognitive Assessment from Berger et al. (2020):<sup>[9][10][11][12]</sup>

- Assessment Tool: The Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III) was used to assess cognitive, language, and motor development at 24 months of age.
- HMO Analysis: Human milk samples collected at 1 and 6 months postpartum were analyzed for 19 different HMOs using high-performance liquid chromatography (HPLC).
- Statistical Analysis: Linear regression models were used to assess the relationship between HMO concentrations and cognitive scores, adjusting for potential confounding variables.

Diagram of the Gut-Brain Axis and the Potential Role of LNT



[Click to download full resolution via product page](#)

Caption: The gut-brain axis and the potential influence of LNT.

## Conclusion

**Lacto-N-tetraose** is a key bioactive component of human milk with multifaceted benefits for the developing infant. Its primary role as a prebiotic establishes a healthy gut microbiome dominated by beneficial bifidobacteria. This, in turn, contributes to the maturation of the immune system and the maintenance of gut barrier function. Direct interactions with the immune system further enhance the infant's defense against pathogens. While the direct impact of LNT on neurodevelopment requires further investigation, its role in the gut-brain axis is a promising area of research. The inclusion of LNT in infant formula represents a significant step towards mimicking the functional benefits of breastfeeding and supporting optimal infant health. Further clinical trials focusing on the specific effects of LNT are warranted to fully elucidate its therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Human Milk Oligosaccharides 3-FL, Lacto-N-Neotetraose, and LDFT Attenuate Tumor Necrosis Factor- $\alpha$  Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through

Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC  
[pmc.ncbi.nlm.nih.gov]

- 9. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers | PLOS One [journals.plos.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [The Biological Functions of Lacto-N-tetraose in Infants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087461#biological-functions-of-lacto-n-tetraose-in-infants]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)